Ethyl thiazole-4-carboxylate hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

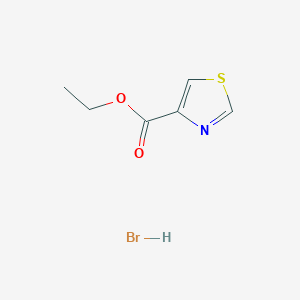

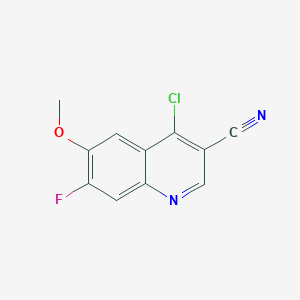

Ethyl thiazole-4-carboxylate hydrobromide is a compound that falls under the category of thiazoles . Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

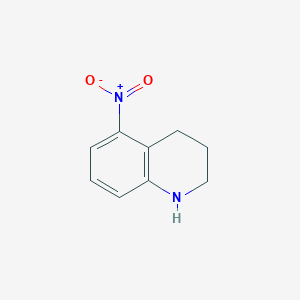

The molecular structure of this compound can be represented by the formula C6H8BrNO2S . The InChI code for this compound is 1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of this compound is 238.102 Da . The compound should be stored at 2-8°C .

Scientific Research Applications

Therapeutic Applications

Thiazole derivatives are extensively recognized for their broad spectrum of biological activities. Recent studies have illustrated their potential in medicinal chemistry, particularly in anti-infective and anticancer therapies. The literature emphasizes the intrinsic molecular interactions between thiazole compounds and numerous drug targets or enzymes, leading to the discovery of new drug molecules with advanced modes of action. A significant focus has been placed on the anti-infective and anticancer capabilities of these compounds, as highlighted in contemporary reviews and patents filed between 2000 and 2017, showcasing their importance in the development of new therapeutic agents (Sharma et al., 2019).

Antioxidant and Anti-inflammatory Properties

Research on benzofused thiazole analogues indicates their significant roles as lead molecules in the design and development of antioxidant and anti-inflammatory agents. The synthesis of new benzofused thiazole derivatives has been explored for their potential in vitro antioxidant and anti-inflammatory activities, demonstrating their value as templates for evaluating new agents in these domains (Raut et al., 2020).

Diverse Biological Activities

The thiazolidinone scaffold, a saturated form of thiazole, is reviewed for its wide spectrum of biological activities. This scaffold is seen as a crucial component in synthesizing several new compounds with varying biological potentials. The versatility of thiazolidinone derivatives across a range of activities further underscores the importance of thiazole derivatives in scientific research, especially in the pursuit of discovering novel therapeutic agents (ArunlalV et al., 2015).

Synthesis and Applications

The synthesis and application of thiazole derivatives are crucial in the exploration of new drug candidates. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance the pharmacological properties of thiazole derivatives. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity, providing valuable insights for the rational design of new small molecules with biological activity. This interdisciplinary research underscores the potential of thiazole motifs as a bridge between organic synthesis and medicinal chemistry (Sahiba et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl thiazole-4-carboxylate hydrobromide is a synthetic compound that primarily targets DNA in cancer cells . By binding to DNA, it inhibits the synthesis of proteins, which is crucial for the growth and proliferation of cancer cells .

Mode of Action

Upon entering the cell, this compound binds to the DNA, thereby inhibiting the synthesis of proteins . This disruption in protein synthesis leads to a significant reduction in the growth of cancer cells . It has been shown to have significant cytotoxicity in k562 cells, which may be due to its inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to DNA, it prevents the transcription and translation processes, thereby inhibiting the production of proteins necessary for cell growth and division . This leads to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its ability to inhibit the growth of cancer cells suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The result of this compound’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting protein synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This results in a decrease in the size and number of cancerous tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances in the body can affect the compound’s stability, efficacy, and action . .

Biochemical Analysis

Biochemical Properties

Ethyl thiazole-4-carboxylate hydrobromide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of cancer cells by binding to DNA and inhibiting protein synthesis . This compound exhibits significant cytotoxicity in k562 cells, which may be attributed to its inhibition of protein synthesis . The interactions between this compound and biomolecules are primarily characterized by its binding affinity and inhibitory effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which leads to cytotoxicity in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to bind to DNA and inhibit protein synthesis can disrupt normal cellular functions and lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA, inhibiting the synthesis of proteins, which is crucial for cell survival . The inhibition of protein synthesis disrupts cellular processes and leads to cytotoxic effects, particularly in cancer cells . Additionally, this compound may interact with specific enzymes, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic effects over extended periods, indicating its stability in laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, including significant cytotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in inhibiting protein synthesis suggests that it may affect metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can influence its metabolic activity and overall biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding its transport and distribution mechanisms is crucial for determining its efficacy and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSIQENGZKBMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480095 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6898-57-3 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)